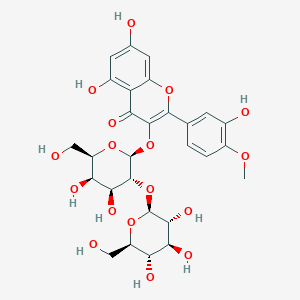
Thesioideoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thesioideoside is a natural product that has been isolated from the plant Thesium chinense Turcz. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of Thesioideoside is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways. For example, Thesioideoside has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Thesioideoside has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thesioideoside also inhibits the expression of various pro-inflammatory cytokines, such as IL-1β and TNF-α. Moreover, it has been shown to reduce oxidative stress and enhance the antioxidant defense system in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Thesioideoside is its natural origin, making it a potential alternative to synthetic drugs. Moreover, Thesioideoside possesses multiple biological activities, making it a promising candidate for the development of multi-targeted drugs. However, one limitation of Thesioideoside is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Thesioideoside. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Moreover, the development of novel delivery systems for Thesioideoside could enhance its bioavailability and efficacy.
Synthesemethoden
Thesioideoside can be synthesized through a multi-step process involving extraction, chromatography, and purification. The plant Thesium chinense Turcz is first collected and dried. The dried plant material is then extracted with a suitable solvent, such as ethanol or methanol. The extract is subjected to column chromatography, and the desired compound is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Thesioideoside has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines. Thesioideoside also exhibits anti-inflammatory activity, reducing inflammation in animal models of inflammation. Moreover, it has been shown to possess antiviral properties, inhibiting the replication of the hepatitis B virus.
Eigenschaften
CAS-Nummer |
145937-28-6 |
|---|---|
Produktname |
Thesioideoside |
Molekularformel |
C28H32O17 |
Molekulargewicht |
640.5 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-13-3-2-9(4-11(13)32)24-25(20(36)17-12(33)5-10(31)6-14(17)41-24)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19+,21+,22+,23-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
QWTDVAZCZORTDT-QBUVXBDPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Andere CAS-Nummern |
145937-28-6 |
Synonyme |
thesioideoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



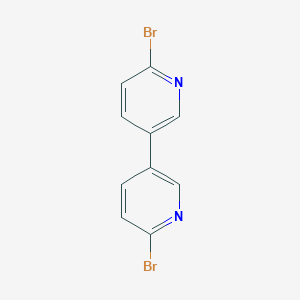
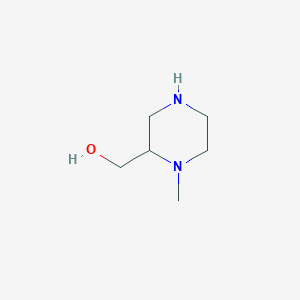
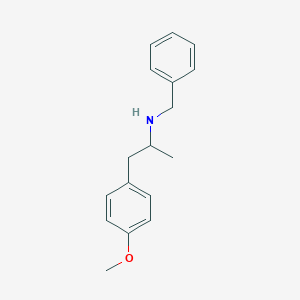
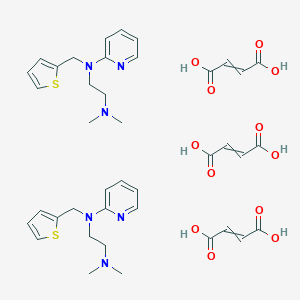
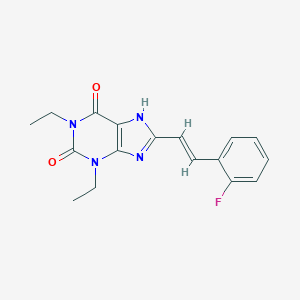
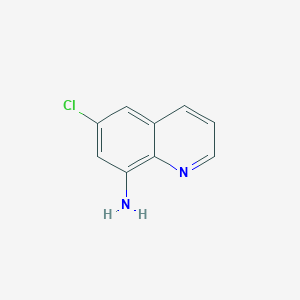
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
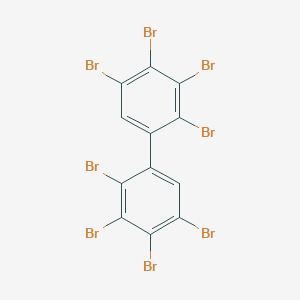
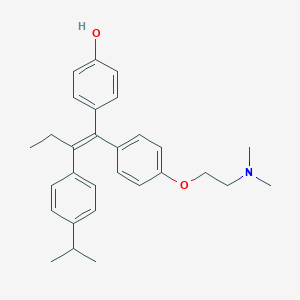
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
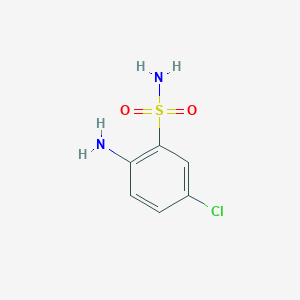
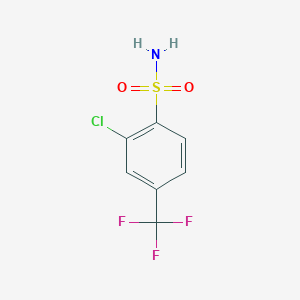
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)